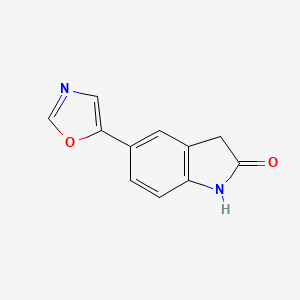

5-(Oxazol-5-yl)-1,3-dihydroindol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-(1,3-oxazol-5-yl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C11H8N2O2/c14-11-4-8-3-7(1-2-9(8)13-11)10-5-12-6-15-10/h1-3,5-6H,4H2,(H,13,14) |

InChI Key |

HQMSZHJYVIGPMV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CN=CO3)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Oxazol 5 Yl 1,3 Dihydroindol 2 One and Its Derivatives

Approaches to the Indole-Oxazole Linkage

The creation of the bond between the C-5 position of the indolone and the C-5 position of the oxazole (B20620) is a key synthetic challenge. Chemists have developed several robust methods to achieve this, including one-pot tandem reactions, oxidative cyclizations, and modern cross-coupling strategies.

One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis

A highly efficient method for constructing 2,4,5-trisubstituted oxazoles is the one-pot synthesis combining a Friedel-Crafts reaction with a Robinson-Gabriel synthesis. researchgate.netnih.gov This strategy utilizes a general oxazolone (B7731731) template, which reacts with an aromatic nucleophile—in this context, the indolone ring system—to form the highly substituted oxazole product in good yields. researchgate.netresearchgate.net The Robinson-Gabriel synthesis itself is a classic organic reaction where a 2-acylamino-ketone undergoes intramolecular cyclization followed by dehydration to yield an oxazole. wikipedia.org A cyclodehydrating agent is required to catalyze this transformation. wikipedia.org

The one-pot variant streamlines the process. researchgate.net It typically involves a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the Friedel-Crafts acylation of the indolone with the oxazolone. researchgate.netwikipedia.org This is followed by the addition of a strong cyclodehydrating agent, like trifluoromethanesulfonic acid, to promote the Robinson-Gabriel cyclization, all within a single reaction vessel. wikipedia.org This approach provides a direct and versatile route to the indole-oxazole scaffold. researchgate.net

| Reaction Stage | Typical Reagent | Purpose |

| Friedel-Crafts Acylation | Aluminum chloride (AlCl₃) | Lewis acid catalyst to promote acylation of the indole (B1671886) ring with an oxazolone template. researchgate.netwikipedia.org |

| Robinson-Gabriel Cyclodehydration | Trifluoromethanesulfonic acid | Strong acid catalyst to facilitate the intramolecular cyclization and dehydration to form the oxazole ring. wikipedia.org |

| Starting Materials | Indolone derivative, Oxazolone | Aromatic nucleophile and the precursor for the oxazole ring, respectively. researchgate.netresearchgate.net |

Oxidative Cyclization Routes for Oxazole Ring Formation

Oxidative cyclization offers another powerful pathway to the oxazole ring. These methods typically involve constructing a precursor molecule that already contains the indolone moiety attached to a side chain, which is then cyclized to form the oxazole. A common strategy is the iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org For instance, a domino reaction mediated by tert-butyl hydroperoxide (t-BuOOH) and iodine (I₂) can achieve the oxidative cyclization of readily available starting materials under mild, transition-metal-free conditions. organic-chemistry.org

Another approach involves the oxidation of β-keto amides. The Dess-Martin periodinane can be used for the side-chain oxidation of β-keto amides, followed by cyclodehydration to form the oxazole ring. wikipedia.org Hypervalent iodine reagents, in general, are widely used for various oxidative functionalizations and heterocyclizations due to their environmentally friendly nature. researchgate.net These methods provide an alternative to metal-catalyzed processes for forging the heterocyclic oxazole ring onto the indolone core. researchgate.net

| Oxidant/Catalyst System | Precursor Type | Key Features |

| t-BuOOH / I₂ | Various simple starting materials | Transition-metal-free, domino reaction under mild conditions. organic-chemistry.org |

| Dess-Martin Periodinane | β-keto amides | Used for side-chain oxidation prior to cyclodehydration. wikipedia.org |

| (Diacetoxyiodo)benzene (DIB) | Erlenmeyer azlactones | Metal-free oxidative conversion under mild conditions. researchgate.net |

| Mn(OAc)₃ | 3-substituted indoles with pendant groups | Used for intramolecular oxidative arylation to form new rings. nih.gov |

Palladium-Catalyzed Coupling Strategies

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are well-suited for linking a pre-synthesized indolone with a pre-synthesized oxazole. The reaction can be envisioned in two ways: coupling a 5-haloindolone with a 5-organometallic-oxazole or coupling a 5-organometallic-indolone with a 5-halo-oxazole.

Protocols such as the Suzuki-Miyaura, Migita-Stille, or Negishi cross-couplings are standard for this type of transformation. preprints.org More advanced strategies involve the direct C-H activation of one of the heterocyclic rings. preprints.org For instance, a palladium catalyst can enable the coupling of a C-5 C-H bond of an N-protected oxindole (B195798) directly with a 5-bromooxazole, avoiding the need to pre-functionalize the indolone with a boronic acid or stannane (B1208499) group. preprints.org The choice of ligands, bases, and solvents is crucial for achieving high efficiency and selectivity in these couplings. preprints.orgacs.org

| Coupling Strategy | Indolone Partner | Oxazole Partner | Common Catalyst/Ligand |

| Suzuki Coupling | 5-Boronic acid/ester-indolone | 5-Halo-oxazole | Pd(OAc)₂, SPhos, XPhos |

| Stille Coupling | 5-Stannyl-indolone | 5-Halo-oxazole | Pd(PPh₃)₄ |

| Direct C-H Arylation | 5-H-Indolone | 5-Halo-oxazole | Pd(OAc)₂, phosphine (B1218219) ligands |

Indolone Ring Construction and Functionalization

The synthesis of the indolone (or 2-oxindole) ring itself is a well-established field, with numerous classical methods that can be adapted for the synthesis of complex derivatives. Furthermore, strategies for modifying the oxindole core provide alternative routes to the final target compound.

Adaptations of Classical Indole Synthesis Methods

Many named reactions used for indole synthesis can be modified to produce indolones. nih.gov The Reissert indole synthesis, for example, involves the reductive cyclization of an o-nitrobenzylcarbonyl compound. nih.gov To synthesize the target molecule, one could start with a 2-nitrophenyl derivative that already bears the oxazole moiety at the desired position. Reduction of the nitro group, typically through catalytic hydrogenation over Pd/C, followed by intramolecular cyclization would yield the 5-(oxazol-5-yl)-1,3-dihydroindol-2-one core. nih.gov

Similarly, the Fischer indole synthesis, which reacts an arylhydrazine with an aldehyde or ketone, can be adapted. nih.gov One could employ a phenylhydrazine (B124118) derivative substituted with an oxazole ring, which is then reacted with a suitable ketone precursor under acidic conditions to construct the indolone ring system. nih.gov These classical methods offer robust and scalable pathways to the core structure.

| Synthesis Method | Key Precursors | General Transformation |

| Reissert Synthesis | o-Nitrobenzylcarbonyl compound | Reductive cyclization of the nitro group to form the N-1 to C-2 bond of the indolone. nih.gov |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed reaction involving a arabjchem.orgarabjchem.org-sigmatropic rearrangement to form the indole core. nih.gov |

| Madelung Synthesis | N-acyl-o-toluidine | Intramolecular cyclization using a strong base at high temperature. nih.gov |

| Bartoli Synthesis | Nitroarene, Vinyl Grignard reagent | Reaction to form 7-substituted indoles, adaptable for other substitution patterns. nih.gov |

Strategies for Oxindole Core Modifications

An alternative to building the indolone ring with the oxazole already attached is to first synthesize the parent 2-oxindole and then introduce the oxazole substituent. The benzene (B151609) portion of the oxindole ring can undergo electrophilic aromatic substitution, allowing for functionalization at the C-5 position.

For instance, 1,3-dihydroindol-2-one can be halogenated (e.g., brominated) selectively at the 5-position. This 5-bromo-1,3-dihydroindol-2-one then becomes an ideal substrate for palladium-catalyzed cross-coupling reactions, as described in section 2.1.3, to attach the oxazole ring. nih.gov Additionally, the oxindole core can be modified at other positions to create diverse derivatives. The nitrogen atom can be protected or alkylated, and the C-3 position is readily functionalized due to the acidity of its protons, allowing for the introduction of various substituents via alkylation or condensation reactions. arabjchem.orgnih.gov

| Modification Type | Position | Typical Reagents/Reaction | Purpose |

| Halogenation | C-5 | N-Bromosuccinimide (NBS) | Introduces a handle for subsequent cross-coupling reactions. nih.gov |

| N-Protection/Alkylation | N-1 | NaH, Alkyl halide (e.g., MeI, BnBr) | Protects the nitrogen or introduces substituents for structure-activity relationship studies. nih.gov |

| C-3 Functionalization | C-3 | Base (e.g., NaH, LDA), Aldehydes/Ketones | Knoevenagel condensation to introduce ylidenemethyl groups. nih.gov |

| C-3 Alkylation | C-3 | Base, Alkyl halide | Introduces alkyl groups at the methylene (B1212753) position of the oxindole ring. nih.gov |

Synthesis of Key Precursors for this compound

The synthesis of this compound is not a trivial process and relies on the strategic preparation of key building blocks. The primary precursors can be broadly categorized into the substituted oxindole core and the components required to construct the oxazole ring.

A logical and common approach to forming the target molecule involves the synthesis of a 5-functionalized oxindole, which can then be elaborated to introduce the oxazole moiety. A key intermediate in this strategy is 5-formyl-1,3-dihydroindol-2-one . The formyl group at the 5-position serves as a versatile chemical handle for constructing the attached heterocyclic ring. The synthesis of the parent 2-oxindole structure can be achieved through various methods, including the palladium-catalyzed cyclization of α-chloroacetanilides. organic-chemistry.org High yields and good functional group compatibility characterize this approach. organic-chemistry.org

Once the oxindole core is established, the focus shifts to the formation of the 5-substituted oxazole ring. A widely used method for converting aldehydes into oxazoles is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). This reaction provides a direct pathway to form the oxazole ring from the aldehyde precursor.

Alternatively, the synthesis can proceed by coupling a pre-formed oxazole-containing fragment to the oxindole ring. In such a scenario, a precursor like 1-(2-amino-1,3-oxazol-5-yl)ethanone could be relevant, although this specific path is less commonly detailed in readily available literature. hit2lead.com

The synthesis of oxazole rings, in general, has been a subject of extensive research. mdpi.com Methods often involve the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. nih.gov Recent advancements have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent, showcasing a broad substrate scope and tolerance for various functional groups. nih.gov

Below is a table summarizing key precursors and their synthetic relevance.

| Precursor Compound | Role in Synthesis | Common Synthetic Method |

| 5-Formyl-1,3-dihydroindol-2-one | Provides the oxindole core with a functional group for oxazole ring formation. | Formylation of the 2-oxindole ring. |

| Tosylmethyl isocyanide (TosMIC) | Reagent for constructing the oxazole ring from an aldehyde (Van Leusen reaction). | Commercially available or synthesized from methyl isocyanide. |

| 1-(2-amino-1,3-oxazol-5-yl)ethanone | A potential pre-formed oxazole fragment for coupling to the oxindole ring. | Synthesis would involve standard methods for oxazole formation. hit2lead.com |

| α-Chloroacetanilides | Starting materials for the synthesis of the 2-oxindole core. | Palladium-catalyzed intramolecular α-arylation. organic-chemistry.org |

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the synthesis of complex heterocyclic compounds. The focus is on developing methods that are more efficient, use less hazardous materials, and reduce waste. nih.govmdpi.com

For the synthesis of oxindole and oxazole derivatives, several sustainable strategies are being explored:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, has been successfully achieved using microwave irradiation, offering considerable advantages over conventional heating methods. nih.gov

Ultrasonic Irradiation : Sonochemistry has emerged as a green alternative for synthesizing heterocyclic compounds like isoxazoles. mdpi.com Ultrasound can enhance reaction rates and yields, often at lower temperatures and with reduced energy consumption. mdpi.com One-pot, solvent-free, and catalyst-free reactions under ultrasonic irradiation have been reported for related heterocycles. mdpi.com

Catalyst-Free and Solvent-Free Reactions : Moving away from harsh catalysts and volatile organic solvents is a cornerstone of green chemistry. The development of reactions that can proceed under neat conditions (without a solvent) or with water as the solvent are highly desirable.

Use of Greener Reagents : Replacing toxic and hazardous reagents with more environmentally benign alternatives is another key aspect. For example, some modern oxindole syntheses are exploring transition-metal-free conditions. organic-chemistry.org

While specific green synthesis protocols for this compound are not extensively documented, the principles demonstrated in the synthesis of related oxadiazole, isoxazole, and oxindole compounds provide a clear roadmap for future development. nih.govmdpi.comnih.gov Applying microwave-assisted organic synthesis (MAOS) or sonochemistry to the key reaction steps, such as the cyclization to form the oxindole ring or the construction of the oxazole moiety, could lead to more sustainable and efficient production of this important compound.

The table below outlines potential green chemistry approaches applicable to the synthesis.

| Green Chemistry Approach | Potential Application in Synthesis | Benefits |

| Microwave Irradiation | Formation of the oxazole ring; Cyclization of the oxindole core. | Reduced reaction time, higher yields, potential for solvent-free conditions. nih.gov |

| Ultrasonic Irradiation | One-pot synthesis of precursors or the final coupling step. | Accelerated reaction rates, improved efficiency, milder conditions. mdpi.com |

| Water as a Solvent | In cyclization or condensation steps where feasible. | Environmentally benign, low cost, non-toxic. |

| Metal-Free Catalysis | For the intramolecular C-C or C-N bond formations in the oxindole synthesis. | Avoids toxic heavy metal waste and contamination. organic-chemistry.org |

Biological Activities and Mechanistic Studies of 5 Oxazol 5 Yl 1,3 Dihydroindol 2 One Derivatives

Anti-proliferative and Anticancer Activities

Derivatives of the oxindole (B195798) core, particularly those with substitutions at the 5-position, have been a focal point of anticancer research. Their mechanisms of action are often tied to the inhibition of key cellular signaling pathways that are dysregulated in cancer.

Inhibition of Specific Protein Kinases (e.g., cRaf1, c-Met Kinase, Tyrosine Kinase)

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

Derivatives of benzylidene-1H-indol-2-one (oxindole) have been synthesized and identified as potent inhibitors of cRaf1 kinase. exlibrisgroup.comnih.gov Key molecular features, such as a donor/acceptor motif common to kinase inhibitors and specific substitutions at the 5-position, contribute to low nanomolar enzyme inhibition and the ability to block the intracellular MAPK pathway. exlibrisgroup.comnih.gov

The oxindole scaffold is also integral to the development of multi-tyrosine kinase inhibitors. nih.gov For instance, Sunitinib (B231), an oxindole-based drug, targets VEGFR, PDGFR, and c-Kit. nih.gov The search for novel tyrosine kinase inhibitors has led to the exploration of various substituted indolin-2-ones as effective anti-tumor agents. bohrium.comresearchgate.net Research into 3-alkenyl-oxindole derivatives has identified compounds with potent multi-kinase inhibitory activity against targets including RET, cMet, VEGFR, and FGFR1. nih.gov

Table 1: Inhibition of Protein Kinases by Oxindole Derivatives

| Compound | Target Kinase | IC50 | Reference |

|---|---|---|---|

| 3-Alkenyl-oxindole derivative (15c) | VEGFR | 0.117 µM | nih.gov |

| 3-Alkenyl-oxindole derivative (15c) | FGFR1 | 1.287 µM | nih.gov |

| 3-Alkenyl-oxindole derivative (15c) | RET | 1.185 µM | nih.gov |

| Nintedanib (XI) | VEGFRI/II/III | 34, 13, 13 nM | nih.gov |

| Nintedanib (XI) | FGFRI/II/III | 69, 37, 108 nM | nih.gov |

| Nintedanib (XI) | PDGFR α/β | 59, 65 nM | nih.gov |

Induction of Apoptosis and Modulation of Cellular Pathways

Beyond kinase inhibition, derivatives of 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one can induce programmed cell death, or apoptosis, a critical process for eliminating cancerous cells.

Studies on novel 3-hydroxy-2-oxindole derivatives have shown their ability to induce apoptosis in human prostate cancer cells (DU145). nih.gov One such derivative, compound 1e, was found to increase the percentage of tail DNA, indicating DNA damage, and promote the occurrence of the sub-G1 phase in the cell cycle, which is a hallmark of apoptosis. nih.gov This compound also induced G2/M arrest, preventing the cells from progressing through mitosis. nih.gov Morphological changes associated with apoptosis, such as cell contraction, plasma membrane blebbing, and the formation of apoptotic bodies, were observed through scanning electron microscopy. nih.gov

Similarly, a novel pyrazole-oxindole conjugate, compound 6h, demonstrated cytotoxicity against acute T cell leukemia by inducing apoptosis. nih.gov This compound was shown to trigger the externalization of phosphatidylserine, a key signal of early apoptosis. nih.gov Furthermore, it disrupted the normal cell cycle progression, leading to an arrest in the G0/G1 phase and a significant increase in DNA fragmentation (Sub G0/G1 phase). nih.gov

Antiproliferative Effects in Diverse Cancer Cell Lines

The antiproliferative activity of these compounds has been demonstrated across a wide range of human cancer cell lines. The specific substitutions on the oxindole ring play a crucial role in determining the potency and selectivity of these derivatives.

For example, a series of novel pyrazole-oxindole conjugates were tested for their cytotoxic activity against Jurkat acute T cell leukemia, CEM acute lymphoblastic leukemia, MCF10A mammary epithelial, and MDA-MB 231 triple-negative breast cancer cell lines. nih.gov Among these, one compound (6h) emerged as the most cytotoxic against Jurkat cells with a CC50 of 4.36 µM. nih.gov

In another study, 3-hydroxy-2-oxindole derivatives were evaluated against the human prostate cancer cell line (DU145). nih.gov Compounds with halogen and ethyl substitutions at positions 5 and 1, respectively, showed the most significant cytotoxic effects. nih.gov

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 / CC50 | Reference |

|---|---|---|---|---|

| Pyrazole-oxindole conjugate (6h) | Jurkat | Acute T cell leukemia | 4.36 µM | nih.gov |

| Pyrazole-oxindole conjugate (6j) | Jurkat | Acute T cell leukemia | 7.77 µM | nih.gov |

| 3-hydroxy-2-oxindole (1e) | DU145 | Prostate Cancer | 55 µM (for apoptosis study) | nih.gov |

| Benzimidazole derivative (4) | MCF-7 | Breast Cancer | 8.86 µg/mL | waocp.org |

| Benzimidazole derivative (2) | HCT-116 | Colon Cancer | 16.18 µg/mL | waocp.org |

| Ciprofloxacin Chalcone Hybrid | HepG2 | Liver Cancer | 5.6 µg/mL (48h) | nih.gov |

| Ciprofloxacin Chalcone Hybrid | MCF-7 | Breast Cancer | 11.5 µg/mL (48h) | nih.gov |

| Indole-based Arylsulfonylhydrazide (5f) | MDA-MB-468 | Breast Cancer | 8.2 µM | semanticscholar.org |

| Indole-based Arylsulfonylhydrazide (5f) | MCF-7 | Breast Cancer | 13.2 µM | semanticscholar.org |

Antimicrobial Activities

In addition to their anticancer properties, derivatives incorporating the oxazole (B20620) and oxindole scaffolds have shown promise as antimicrobial agents.

Antibacterial Efficacy

The oxazole ring is a key feature in many compounds exhibiting antibacterial properties. iajps.com Derivatives have been tested against both Gram-positive and Gram-negative bacteria.

For instance, a series of pyrazole-linked oxazole-5-one derivatives were assessed for their antimicrobial potential against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Some of these compounds showed notable activity. nih.gov In another study, certain 1,3,4-oxadiazole (B1194373) derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing more promising activity with MIC values of 62 µg/mL. auctoresonline.org

Table 3: Antibacterial Activity of Oxazole/Oxindole Derivatives

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives (4a, 4b, 4c) | MRSA | 62 | auctoresonline.org |

| 1,3-Oxazole-based compound (1e,f; 2d; 4a) | S. epidermidis 756 | 56.2 | mdpi.com |

| 1,3-Oxazole-based compound (1d,e; 2a-c; 2e,f) | E. coli ATCC 25922 | 28.1 | mdpi.com |

| 1,2,4-Oxadiazole (B8745197) (OX11) | P. aeruginosa | 15.75 | nih.gov |

| 1,2,4-Oxadiazole (OX11) | E. coli | 15.75 | nih.gov |

| 1,2,4-Oxadiazole (OX11) | S. pneumoniae | 15.75 | nih.gov |

Antifungal and Antiviral Properties

The therapeutic potential of these derivatives extends to antifungal and antiviral applications.

Several studies have highlighted the antifungal activity of oxazole-containing compounds, particularly against Candida albicans, a common human fungal pathogen. iajps.com A series of pyrazole-linked oxazole-5-one derivatives were evaluated for their activity against C. albicans. nih.gov Additionally, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with MIC values of 32 µg/mL for the majority of isolates tested. frontiersin.org

In the realm of antiviral research, oxindole derivatives have been identified as potential inhibitors of the Human Immunodeficiency Virus (HIV). mdpi.comnih.gov A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. One derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f), exhibited a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC50) of 0.4578 µM. mdpi.comnih.gov The mechanism of action for these compounds was found to be the specific inhibition of Tat-mediated viral transcription on the HIV-1 LTR promoter. mdpi.comnih.gov Other studies have also reported on heterocycle-containing oxindoles with potent inhibitory activities against both wild-type and drug-resistant strains of HIV. researchgate.netnovartis.com

Table 4: Antifungal and Antiviral Activity of Oxazole/Oxindole Derivatives

| Compound Class/Derivative | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles (LMM5, LMM11) | Candida albicans | MIC: 32 µg/mL | frontiersin.org |

| 1,3-Oxazole-based compound (1d,e; 3a; 4a; 6i,j) | Candida albicans 128 | MIC: 14 µg/mL | mdpi.com |

| 3-Oxindole derivative (6f) | HIV-1 | IC50: 0.4578 µM | mdpi.comnih.gov |

| 3-Oxindole derivative (6a) | HIV-1 (Tat-mediated transcription) | IC50: 9.53 µM | mdpi.com |

| 3-Oxindole derivative (6g) | HIV-1 (Tat-mediated transcription) | IC50: 2.85 µM | mdpi.com |

Anti-inflammatory and Analgesic Properties

Derivatives of oxazole have demonstrated notable anti-inflammatory activities. researchgate.netjddtonline.infonih.gov Studies on newly synthesized oxazole derivatives have shown their potential to significantly reduce inflammation. In one study, the anti-inflammatory effects of a series of oxazole derivatives were evaluated using the carrageenan-induced rat paw edema model. The results indicated that these compounds could provide protection against inflammation, with some derivatives showing efficacy comparable to or even exceeding that of standard anti-inflammatory drugs like diclofenac (B195802) sodium and ibuprofen. researchgate.net For instance, one derivative, A1, exhibited a high degree of anti-inflammatory activity. jddtonline.info

The indolin-2-one scaffold is also recognized for its broad spectrum of pharmacological activities, including anti-inflammatory effects. researchgate.net Research into novel indole-2-one and 7-aza-2-oxindole derivatives has identified compounds with potent inhibitory effects on the release of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Specifically, certain synthesized indole-2-one compounds demonstrated significant protection from LPS-induced septic death in mouse models, highlighting their potential in treating acute inflammatory diseases. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of key inflammatory mediators like COX-2, PGES, and iNOS. researchgate.net While the analgesic properties of these specific derivatives are not as extensively detailed in the provided research, the potent anti-inflammatory action suggests a likely correlation with analgesic effects, as inflammation is a primary driver of pain.

Table 1: Anti-inflammatory Activity of Selected Oxazole Derivatives

| Compound | Maximum Protection against Carrageenan-Induced Paw Edema (%) | Standard Drug Comparison |

|---|---|---|

| Derivative A | 45.1 - 81.7% | Diclofenac Sodium (69.5%), Ibuprofen (64.7%) researchgate.net |

| Derivative A1 | Showed maximum anti-inflammatory activity in its series | Indomethacin jddtonline.info |

Note: The specific structures of the derivatives are detailed in the source literature.

Antioxidant Activity

The antioxidant potential of oxazole and indolin-2-one derivatives has been a significant area of investigation. nih.govmdpi.comnih.gov Free radicals and reactive oxygen species are implicated in a variety of disease processes, making the development of effective antioxidants a key therapeutic goal. nih.gov

A study focused on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.gov One particular analog, designated E3, was found to be highly active, inhibiting microsomal EROD activity by 89%, which was superior to the specific inhibitor caffeine (B1668208) (85%) at the same concentration. nih.gov This indicates a significant antioxidant capacity.

Furthermore, research on other oxindole derivatives has demonstrated considerable antioxidant activity through methods like the DPPH assay. nih.gov Several synthesized 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones showed very good antioxidant activities. nih.gov The structure-activity relationship suggests that the specific substitutions on the core scaffold play a crucial role in determining the antioxidant potential.

Table 2: Antioxidant Activity of Selected Oxazole and Oxindole Derivatives

| Compound Series | Assay | Key Finding |

|---|---|---|

| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | EROD Inhibition | Compound E3 showed 89% inhibition, surpassing caffeine (85%). nih.gov |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones | DPPH Assay | Several compounds in the series exhibited very significant antioxidant activity. nih.gov |

Enzyme Modulation and Inhibition

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating hyperuricemia and related conditions. Research into 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which are structurally similar to the known inhibitor febuxostat (B1672324), has identified potent xanthine oxidase inhibitors. nih.gov Following molecular docking simulations, several compounds were synthesized and tested in vitro, revealing inhibitory activity in the nanomolar range. nih.gov The most effective compounds, featuring 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substitutions on the oxazole ring, had IC50 values close to that of febuxostat. nih.gov Kinetic studies indicated a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy due to its role in immune suppression. mdpi.comnih.gov A variety of scaffolds, including those related to the this compound structure, have been investigated as IDO1 inhibitors. For instance, novel inhibitors with an isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold have been synthesized and shown to be selective for IDO1 over other related enzymes. mdpi.com Additionally, the design of 2-(5-imidazolyl)indole derivatives has led to the identification of potent IDO1 inhibitors, with one compound exhibiting an IC50 of 0.16 μM. nih.gov Computational docking simulations suggest that these inhibitors interact with key residues in the enzyme's active site. nih.gov

Alpha-Glucosidase and Tyrosinase Inhibition

The inhibition of alpha-glucosidase is an important approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While direct studies on this compound are limited, research on related oxadiazole derivatives has shown significant alpha-glucosidase inhibitory potential. nih.gov In one study, a synthesized oxadiazole derivative demonstrated an inhibitory activity almost similar to the standard drug acarbose (B1664774). nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in the cosmetic and medical fields for treating hyperpigmentation. nih.gov Derivatives with a (Z)-β-phenyl-α,β-unsaturated carbonyl scaffold, such as (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones, have been designed and evaluated for their tyrosinase inhibitory activity. nih.gov Some of these compounds showed greater inhibitory activity than kojic acid, a well-known tyrosinase inhibitor. nih.gov For example, compound 1m from a synthesized series had an IC50 value of 14.62 ± 1.38 μM, compared to 37.86 ± 2.21 μM for kojic acid. nih.gov Kinetic studies revealed a competitive inhibition mechanism, suggesting that the compound binds to the enzyme's active site. nih.gov

Table 3: Enzyme Inhibition by Related Derivatives

| Enzyme | Compound Series | Potency (IC50) |

|---|---|---|

| Xanthine Oxidase | 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Nanomolar range, close to febuxostat nih.gov |

| IDO1 | 2-(5-imidazolyl)indole derivatives | 0.16 μM for the most potent compound nih.gov |

| Alpha-Glucosidase | Oxadiazole derivatives | Comparable to acarbose nih.gov |

| Tyrosinase | (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones | 14.62 ± 1.38 μM for the most potent compound nih.gov |

Other Biological Activities with Mechanistic Implications

Beyond the aforementioned activities, derivatives containing the indolin-2-one and oxazole moieties have been explored for other therapeutic applications, notably in anticancer and antimicrobial research.

A series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and screened for their anticancer activity against HeLa cancer cell lines. nih.gov These compounds produced a dose-dependent inhibition of cell growth, with IC50 values ranging from 10.64 to 33.62 μM. nih.gov Derivatives with a halogen atom at the C5 position of the indolin-2-one ring showed the most potent activity. nih.gov

In the realm of antimicrobial research, novel 5(4H)-oxazolone-based sulfonamides have been synthesized and evaluated. mdpi.com Many of these compounds exhibited promising antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com Certain derivatives also showed potent antifungal activity against Aspergillus niger and Candida albicans. mdpi.com

Table 4: Anticancer and Antimicrobial Activities of Related Derivatives

| Activity | Compound Series | Target | Potency (IC50/MIC) |

|---|---|---|---|

| Anticancer | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-ones | HeLa cancer cells | 10.64 - 33.62 μM nih.gov |

| Antibacterial | 5(4H)-oxazolone-based sulfonamides | Gram-positive and Gram-negative bacteria | Promising MIC values mdpi.com |

| Antifungal | 5(4H)-oxazolone-based sulfonamides | Aspergillus niger, Candida albicans | MICs as low as 2 and 4 µg/mL respectively for the most potent compound mdpi.com |

Anticonvulsant Properties

Derivatives built upon scaffolds related to this compound have demonstrated notable anticonvulsant effects. Studies often employ standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, to evaluate efficacy. mdpi.com

A novel series of benzoxazole (B165842) derivatives incorporating a 1,2,4-triazolone moiety was synthesized and evaluated for anticonvulsant activity. mdpi.com Many of these compounds showed activity in the MES screen, a model for generalized tonic-clonic seizures. mdpi.com Compound 5f from this series was identified as a particularly promising candidate, with a median effective dose (ED₅₀) of 22.0 mg/kg in the MES test. mdpi.com Further investigation into its mechanism suggested that its anticonvulsive action may be mediated through the regulation of γ-aminobutyric acid (GABA) function in the brain, a key inhibitory neurotransmitter. mdpi.com

In another study, 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were designed and assessed. mdpi.com Compound 4g emerged as the most potent, with ED₅₀ values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test, which models absence seizures. mdpi.com The mechanism of this compound was also linked to increasing GABA levels in the brain. mdpi.com

Furthermore, a series of 1,3,4-oxadiazole derivatives were designed, and their anticonvulsant properties were tested. researchgate.net The compound 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) showed exceptional activity with an ED₅₀ of 8.9 mg/kg in the MES model and 10.2 mg/kg in the scPTZ model. researchgate.net This compound was found to have a potent binding affinity for the GABAᴀ receptor, suggesting its mechanism involves enhancing GABAergic inhibition. researchgate.net

The combination of a 2-oxo-1,2-dihydroquinoline and a 1,3,4-oxadiazole ring also yielded compounds with significant anticonvulsant effects and minimal neurotoxicity. nih.gov

| Compound Series | Lead Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Benzoxazole-1,2,4-triazolones | 5f | 22.0 | Not Reported | Regulation of GABA function | mdpi.com |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | 4g | 23.7 | 18.9 | Increasing brain GABA levels | mdpi.com |

| 1,3,4-Oxadiazole-dihydroquinolinones | 5b | 8.9 | 10.2 | GABAᴀ receptor binding | researchgate.net |

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A primary target for anti-angiogenic therapies is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Several classes of compounds structurally related to this compound have been investigated as potent VEGFR-2 inhibitors.

A series of novel benzoxazole derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Five compounds from this series displayed significant growth-inhibitory activities against cancer cell lines, leading to their further evaluation for VEGFR-2 inhibition. nih.gov The most potent compound, 12l , exhibited a VEGFR-2 inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 97.38 nM. nih.govnih.gov This compound was also shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov In a follow-up study, further modification of the benzoxazole-based scaffold led to the discovery of compound 8d , which showed exceptional VEGFR-2 inhibition with an IC₅₀ value of 0.0554 µM, more potent than the reference drug sorafenib (B1663141) (0.0782 µM). researchgate.net

Another study focused on pyrazolo[3,4-d]pyrimidines based on a 1,2,5-oxadiazole-2-oxide (furoxan) scaffold. nih.govnih.gov The fluorinated derivative 12b demonstrated VEGFR-2 inhibitory activity comparable to sorafenib, with an IC₅₀ of 0.092 µM. nih.govresearchgate.net Its mechanism involves modulating the MAPK signaling pathway, leading to cell cycle arrest and apoptosis. nih.gov

Novel indolyl-1,2,4-triazole hybrids have also been identified as potent VEGFR-2 inhibitors. Several compounds in this series, including 5c, 5d, and 9b , showed submicromolar inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values ranging from 0.034 to 0.064 µM, which is superior to the reference drug sunitinib (IC₅₀ = 0.075 µM).

| Compound Series | Lead Compound | VEGFR-2 IC₅₀ | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | 12l | 97.38 nM | nih.govnih.gov |

| Modified Benzoxazole Derivatives | 8d | 0.0554 µM | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines with 1,2,5-Oxadiazole-2-Oxide Scaffold | 12b | 0.092 µM | nih.govresearchgate.net |

| Indolyl-1,2,4-Triazole Hybrids | 5c | 0.034 µM |

Immune Modulatory Roles

The indole (B1671886) and oxadiazole moieties are present in compounds that exhibit significant immunomodulatory activities. These activities are often assessed by their effects on immune cell proliferation, cytokine production, and other inflammatory responses.

A study on S- and N-alkylated derivatives of 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione revealed potent effects on T-cell proliferation. Several compounds from this series demonstrated highly significant inhibition of PHA-activated T-cell proliferation, with IC₅₀ values below 3 µg/mL. Analysis of cytokine production showed that these compounds stimulated the proinflammatory cytokine IL-1β but had no effect on IL-4 or nitric oxide (NO) production, suggesting a selective modulatory effect.

Another class of related compounds, indolyl-isoxazolidines, has been shown to possess potent anti-inflammatory and analgesic activities. A lead compound from this series significantly inhibited the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells, indicating its potential to modulate key inflammatory pathways.

| Compound Series | Biological Effect | Key Findings | Reference |

|---|---|---|---|

| S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones | T-cell Proliferation Inhibition | Several compounds showed IC₅₀ < 3 µg/mL. | |

| S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones | Cytokine Modulation | Stimulated IL-1β production; no effect on IL-4 or NO. | |

| Indolyl-isoxazolidines | Anti-inflammatory | Inhibited LPS-induced TNF-α and IL-6 production. |

Antidiabetic Activity

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B enhances insulin sensitivity. Derivatives containing indole and oxadiazole scaffolds have been explored as PTP1B inhibitors.

Research on indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives identified potent PTP1B inhibitors. The trifluoromethyl derivative of indole-glycyrrhetinic acid (4f ) was particularly effective, showing non-competitive inhibition of PTP1B with an IC₅₀ of 2.5 µM. This potency was superior to that of known natural inhibitors like ursolic acid.

Phidianidines, which are marine indole alkaloids containing a 1,2,4-oxadiazole ring, and their synthetic analogs have shown potential for inhibiting PTP1B activity. Structure-activity relationship studies have indicated that the 1,2,4-oxadiazole ring is crucial for their PTP1B inhibitory effects, highlighting the potential of this heterocyclic system in designing antidiabetic agents.

| Compound Series | Lead Compound | PTP1B IC₅₀ | Inhibition Type | Reference |

|---|---|---|---|---|

| Indole-Glycyrrhetinic Acid Derivatives | 4f | 2.5 µM | Non-competitive | |

| Phidianidine Analogs (Indole-1,2,4-oxadiazoles) | Not specified | Activity demonstrated | Not specified |

Pesticidal and Insecticidal Applications

The 1,3,4-oxadiazole ring is a common feature in compounds developed for agricultural applications due to its association with herbicidal, fungicidal, and insecticidal properties.

A series of anthranilic diamide (B1670390) analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activity against agricultural pests like Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). The results showed that many of the synthesized compounds displayed good larvicidal activities. Specifically, compound 6 , 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide , exhibited 71.43% activity against P. xylostella at a concentration of 0.4 µg/mL.

In a separate study, pyridylpyrazole-4-carboxamides also featuring a 1,3,4-oxadiazole ring were tested against P. xylostella. The compound N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide (8h6) showed significant activity across a range of concentrations, achieving 67% activity at 100 µg/mL and 50% at 50 µg/mL. These studies demonstrate that the oxadiazole moiety is a valuable component in the design of new and effective insecticides.

| Compound Series | Lead Compound | Target Pest | Activity | Concentration | Reference |

|---|---|---|---|---|---|

| Anthranilic Diamides with 1,3,4-Oxadiazole | 6 | P. xylostella | 71.43% | 0.4 µg/mL | |

| Pyridylpyrazole-4-carboxamides with 1,3,4-Oxadiazole | 8h6 | P. xylostella | 67% | 100 µg/mL | |

| Pyridylpyrazole-4-carboxamides with 1,3,4-Oxadiazole | 8h6 | P. xylostella | 50% | 50 µg/mL |

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a therapeutic target for inflammatory diseases, pain, and neurodegenerative disorders, without the psychoactive effects associated with the CB1 receptor. nih.gov While research on this compound derivatives as CB2 agonists is not extensively documented, studies on structurally related indole and oxadiazole compounds have identified potent and selective CB2 agonists.

A novel class of CB2 agonists based on a 4-(1,2,4-oxadiazol-5-yl)azepan-2-one scaffold was recently discovered. nih.gov Systematic optimization led to compound 25r , which displayed high potency and selectivity for the CB2 receptor (EC₅₀ = 21.0 nM) over the CB1 receptor (EC₅₀ > 30 µM). nih.gov This compound demonstrated significant efficacy in a rodent model of inflammatory pain. nih.gov

Derivatives of 3,3'-diindolylmethane (DIM) , a natural compound containing the indole core, have also been developed as CB2 receptor agonists. researchgate.net The compound di-(4-cyano-1H-indol-3-yl)methane (46) emerged as the most potent in this series, acting as a nearly full agonist with an EC₅₀ of 0.0144 µM in a cAMP assay. researchgate.netnih.gov These findings suggest that both the oxadiazole and indole scaffolds are privileged structures for the design of selective CB2 receptor agonists. nih.govresearchgate.net

| Compound Series | Lead Compound | CB2 EC₅₀ | CB1/CB2 Selectivity | Reference |

|---|---|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-ones | 25r | 21.0 nM | > 1428-fold | nih.gov |

| Diindolylmethane Derivatives | 46 (PSB-19837) | 0.0144 µM (cAMP) | Not specified | researchgate.netnih.gov |

Structure Activity Relationship Sar Investigations of 5 Oxazol 5 Yl 1,3 Dihydroindol 2 One Analogues

Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity of 5-substituted indolin-2-one analogues is highly sensitive to the nature and position of substituents on both the indolinone core and the appended heterocyclic ring. Research on various kinase inhibitors has demonstrated that modifications at the 5-position of the indolin-2-one ring are critical for potency and target selectivity.

For instance, in the development of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) inhibitors, introducing a fluorine atom at the 5-position of the indolinone ring, as seen in Sunitinib (B231) (SU11248), was found to be favorable for activity. nih.govresearchgate.net Similarly, studies on other 5-substituted indolin-2-ones have shown that electron-withdrawing groups can significantly enhance potency. A series of 1,2,4-triazole-tethered indolinones revealed that compounds featuring a 5-nitro group on the indolin-2-one ring were the most potent inhibitors of pancreatic cancer cell (PANC1) growth. mdpi.com

The substituent on the heterocyclic ring at the 5-position also plays a pivotal role. While direct SAR studies on the oxazole (B20620) ring of the title compound are limited in publicly available literature, inferences can be drawn from related structures. In a series of indolin-2-one hybrids, replacing a methoxy (B1213986) group with a bromine atom at the 5-position of the indolin-2-one moiety enhanced the efficacy against VEGFR-2 by approximately threefold, highlighting the impact of halogen substitution. mdpi.com

The following tables summarize the effects of substituents on the indolin-2-one scaffold from related series of kinase inhibitors.

Table 1: Effect of 5-Position Substituent on Indolin-2-one Ring on PANC1 Cell Line Inhibition Data derived from a series of 1,5-diaryl substituted triazole-indolin-2-one hybrids. mdpi.com

| Compound ID | 5-Position Substituent on Indolin-2-one | R-group on Triazole | IC₅₀ against PANC1 (µM) |

| 11f | -NO₂ | N-(4-fluorophenyl) | 0.23 |

| 11l | -NO₂ | N-(4-chlorophenyl) | 0.17 |

| 11d | -Br | N-(4-fluorophenyl) | 1.16 |

| 11e | -OCH₃ | N-(4-fluorophenyl) | 2.22 |

Table 2: Effect of 5-Position Substituent on Indolin-2-one Ring on VEGFR-2 Inhibition Data derived from a series of 1,5-diaryl substituted triazole-indolin-2-one hybrids. mdpi.com

| Compound ID | 5-Position Substituent on Indolin-2-one | R-group on Triazole | IC₅₀ against VEGFR-2 (nM) |

| 11d | -Br | N-(4-fluorophenyl) | 32.3 |

| 11e | -OCH₃ | N-(4-fluorophenyl) | 98.4 |

| 11k | -NO₂ | N-(4-chlorophenyl) | 31.2 |

| 11g | -H | N-(4-chlorophenyl) | 94.1 |

These findings collectively underscore that small, electron-withdrawing substituents such as fluoro, nitro, or bromo at the 5-position of the indolin-2-one ring are generally beneficial for potent anti-proliferative and kinase inhibitory activity.

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the indolin-2-one class of kinase inhibitors, a well-established pharmacophore model has emerged from numerous studies.

The key features generally include:

A Hydrogen Bond Donor/Acceptor Unit: The indolin-2-one core itself is a critical pharmacophoric element. The lactam NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement is crucial for anchoring the molecule in the ATP-binding site of kinases, typically through hydrogen bonds to the hinge region of the enzyme. cancertreatmentjournal.com

A Hydrophobic Region: The fused aromatic ring system of the indolinone provides a large hydrophobic surface that engages in van der Waals interactions with nonpolar residues in the active site.

A Linker Moiety: In many indolin-2-one inhibitors, a group at the 3-position, such as a ylidenemethyl linker, correctly orients the substituent that occupies the hydrophobic pocket of the kinase. cancertreatmentjournal.com

An Additional Hydrophobic/Polar Region: The substituent at the 5-position, in this case, the oxazole ring, occupies a distinct region of the binding pocket. The oxazole ring can participate in various interactions, including hydrophobic, π-π stacking, and potentially hydrogen bonding via its nitrogen and oxygen atoms, depending on the specific topology of the target's active site. alliedacademies.org

A Solvent-Accessible Moiety: Often, a flexible side chain with a basic nitrogen atom is incorporated to enhance solubility and provide additional interactions, as seen in Sunitinib, which has a diethylaminoethyl side chain. nih.govresearchgate.net

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosteric replacement, the substitution of one chemical group with another that retains similar physical and chemical properties, is a powerful strategy in drug design to improve potency, selectivity, or metabolic properties. For the 5-(oxazol-5-yl)-1,3-dihydroindol-2-one scaffold, several bioisosteric replacement strategies could be envisioned.

One prominent strategy involves replacing the oxazole ring with other five-membered heterocycles. The 1,2,3-triazole ring has been successfully used as a bioisostere for an oxazole ring in the design of VEGFR2 inhibitors. unimore.it This substitution can alter the hydrogen bonding capacity and dipole moment of the molecule, potentially leading to improved interactions with the target enzyme. Other possible bioisosteres for the oxazole ring include:

Thiazole: The replacement of the oxazole oxygen with sulfur would increase lipophilicity and modify electronic properties.

Isothiazole/Isoxazole: Altering the arrangement of heteroatoms can reorient hydrogen bond donors and acceptors, which may be advantageous for binding to different targets.

Pyrazole/Imidazole: These rings introduce an additional hydrogen bond donor (N-H), which could form new interactions within the binding site.

1,2,4-Oxadiazole (B8745197): This ring system is often used as a bioisostere for ester and amide groups and could offer a different vector for substituents compared to the oxazole ring. nih.govresearchgate.net

Influence of Structural Modifications on Target Interaction Profiles

Structural modifications to the this compound scaffold directly influence how the molecule interacts with its biological target, which is often the ATP-binding pocket of a protein kinase.

The indolinone core typically forms one or two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine (B156593) portion of ATP. Substituents on the indolinone ring, particularly at the 5-position, can modulate the electronic properties of the ring system and create additional contacts. For example, a halogen atom at the 5-position can form halogen bonds or favorable hydrophobic interactions. mdpi.com

The 5-(oxazol-5-yl) moiety is expected to extend into a hydrophobic pocket adjacent to the hinge region. The specific orientation and interactions of this group are critical for determining selectivity among different kinases, as the size and character of this pocket vary. The nitrogen and oxygen atoms of the oxazole ring are potential hydrogen bond acceptors, and their ability to form such bonds depends on the presence of suitable donor residues in the target protein.

Molecular docking studies on related indolin-2-one inhibitors show that the 3-position substituent, often a pyrrole (B145914) or similar heterocycle, projects into another hydrophobic region (the "selective pocket"), while the 5-position substituent defines interactions in a different vector. cancertreatmentjournal.com Therefore, modifications to the oxazole ring, such as adding small alkyl or halogen substituents, could fine-tune the van der Waals and electronic interactions in its sub-pocket, thereby enhancing potency and selectivity for a specific kinase target.

Computational and Theoretical Studies on 5 Oxazol 5 Yl 1,3 Dihydroindol 2 One

Molecular Docking Analyses for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one, docking studies would be crucial to identify potential biological targets and to understand the structural basis of its activity.

In typical docking simulations involving oxindole (B195798) derivatives, the ligand is placed into the active site of a target protein to evaluate potential binding modes. mdpi.comnih.gov Studies on similar oxindole-based compounds have identified key interactions that stabilize the ligand-receptor complex. These commonly include:

Hydrogen Bonds: The oxindole core contains a lactam group with both a hydrogen bond donor (N-H) and an acceptor (C=O). The oxazole (B20620) ring also contains a nitrogen atom that can act as a hydrogen bond acceptor. These groups are expected to form hydrogen bonds with amino acid residues in the active site of a target protein, such as kinases like VEGFR-2 or cyclin-dependent kinases (CDKs). mdpi.comresearchgate.net For instance, interactions with backbone atoms of residues like Cys and Glu in kinase hinge regions are often observed for oxindole-based inhibitors.

Hydrophobic and Stacking Interactions: The aromatic rings of the oxindole and oxazole moieties can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. mdpi.com These interactions are critical for anchoring the ligand in the correct orientation for optimal binding.

The results of docking simulations are typically quantified by a scoring function, which estimates the binding free energy (expressed in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. For novel oxindole derivatives, these scores are compared against known inhibitors to gauge their potential potency. nih.gov

| Target Protein Example | Key Interacting Residues (Hypothetical) | Interaction Type | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| VEGFR-2 Kinase | Cys919, Asp1046, Glu885 | Hydrogen Bond | -8.0 to -11.0 |

| VEGFR-2 Kinase | Phe918, Leu1035 | Hydrophobic/Stacking | |

| CDK2 | Leu83, Lys33, Gln85 | Hydrogen Bond | -7.5 to -10.0 |

| CDK2 | Phe80 | Stacking Interaction |

This table presents hypothetical molecular docking data for this compound, based on findings for similar oxindole derivatives against common kinase targets. mdpi.comresearchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. An MD simulation of the this compound-protein complex would involve simulating the movements of the atoms over a period of nanoseconds. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies is tracked throughout the simulation. Stable and consistent hydrogen bonding confirms their importance in the binding interaction.

MD simulations can validate the binding mode predicted by docking and provide a more accurate estimation of the binding free energy by considering solvent effects and protein flexibility. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. For this compound, DFT studies, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

DFT calculations can provide:

Optimized Molecular Geometry: The most stable three-dimensional conformation of the molecule is determined by finding the minimum energy structure. Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. This is crucial for understanding intermolecular interactions.

Atomic Charges: The distribution of charge on each atom is calculated, which helps in understanding the molecule's polarity and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These orbitals are key to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. A higher EHOMO value indicates a greater tendency to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO value suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For an oxazol-5-one derivative, DFT calculations have shown that the HOMO is often distributed over the entire molecule, while the LUMO may be concentrated on the oxazol-5-one ring system. dergipark.org.tr

| Parameter | Typical Calculated Value (eV) for Oxazol-5-one Derivatives | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Electron-donating ability |

| ELUMO | -2.5 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.0 to 4.0 | Chemical reactivity and stability |

This table shows representative FMO energy values for related oxazol-5-one derivatives, calculated using DFT (B3LYP/6-311G(d,p) level). researchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. ijpsr.com For a series of analogs of this compound, a QSAR study would be performed to identify the key physicochemical properties (descriptors) that govern their activity.

The process involves:

Data Set: A series of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. ijpsr.comresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

A successful QSAR model can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs by indicating which structural features are most important for activity. nih.gov For instance, a QSAR study on indole (B1671886) derivatives might reveal that increased hydrophobicity and the presence of specific hydrogen bond donors significantly enhance activity. ijpsr.com

In Silico Pharmacokinetic Profiling

In silico pharmacokinetic profiling, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) prediction, uses computational models to estimate the drug-like properties of a compound. nih.gov This early-stage assessment helps to identify potential liabilities that could lead to failure in later stages of drug development.

For this compound, various ADME properties would be predicted using web-based tools like SwissADME or pkCSM. nih.gov Key parameters include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (< 500 Da), LogP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). Compounds that comply with this rule are more likely to be orally bioavailable.

Gastrointestinal (GI) Absorption: Predicts the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross the BBB and enter the central nervous system.

CYP450 Inhibition: Predicts if the compound is likely to inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.

Aqueous Solubility (LogS): Estimates the solubility of the compound in water, a critical factor for absorption and formulation.

| Pharmacokinetic Parameter | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | ~214 g/mol | Complies with Lipinski's Rule |

| LogP | 1.5 - 2.5 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule |

| GI Absorption | High | Good oral absorption predicted |

| BBB Permeant | Yes/No (Varies by model) | Indicates potential for CNS effects |

| Bioavailability Score | 0.55 | Represents good drug-like properties |

This table presents hypothetical in silico ADME predictions for this compound, based on typical values for similar heterocyclic structures. nih.govpnrjournal.com

Future Perspectives and Research Directions for 5 Oxazol 5 Yl 1,3 Dihydroindol 2 One

Rational Design and Synthesis of Novel Derivatives with Enhanced Specificity and Potency

The rational design of novel derivatives of 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one is a key avenue for future research, aiming to enhance both the potency and specificity of its biological activity. Strategies such as bioisosteric replacement and molecular hybridization are central to this endeavor. nih.gov Bioisosteric replacement involves substituting specific functional groups with others that have similar physical or chemical properties, a technique that can fine-tune the molecule's interaction with its biological target. Molecular hybridization, on the other hand, involves combining pharmacophoric subunits from two or more bioactive molecules to create a new hybrid structure with potentially enhanced or novel activities. nih.gov

A significant focus will be on creating derivatives that can overcome drug resistance, a common challenge with existing therapies. By systematically altering the structure of this compound, researchers can aim to develop compounds that are less susceptible to the resistance mechanisms developed by pathogens or cancer cells.

Exploration of New Biological Targets and Elucidation of Additional Mechanisms of Action

While the initial biological activities of this compound derivatives may be known, a crucial area of future research is the identification of novel biological targets and a deeper understanding of their mechanisms of action. The oxindole (B195798) scaffold is known to interact with a variety of protein targets, including kinases, which are often implicated in cancer and inflammatory diseases. nih.gov Therefore, a systematic investigation into the kinase inhibitory profile of this compound and its derivatives could reveal new therapeutic opportunities.

In silico repositioning strategies can be employed to identify potential new targets for the oxindole scaffold. nih.gov This computational approach involves screening the compound against a large database of known protein structures to predict potential binding interactions. Such studies can generate hypotheses that can then be validated through experimental testing. For example, molecular docking studies could suggest potential interactions with enzymes such as xanthine (B1682287) oxidase, a key target in the treatment of gout. nih.gov

Furthermore, elucidating the downstream signaling pathways affected by this compound is essential. Even when a primary target is identified, understanding the full cascade of molecular events that follow its inhibition is critical for predicting both therapeutic efficacy and potential side effects. Techniques such as proteomics and transcriptomics can provide a global view of the cellular changes induced by the compound, offering insights into its broader mechanism of action.

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

The integration of advanced computational methodologies is poised to significantly accelerate the drug discovery and development process for derivatives of this compound. Computational tools can be utilized at various stages, from initial hit identification to lead optimization.

Molecular docking simulations can predict the binding modes of novel derivatives within the active site of a target protein, providing insights into the key molecular interactions that govern binding affinity. nih.gov This information is invaluable for the rational design of more potent inhibitors. For instance, docking studies can help in designing derivatives that form additional hydrogen bonds or hydrophobic interactions with the target, thereby enhancing their inhibitory activity. nih.gov

In addition to molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction, revealing the stability of the complex over time. nih.gov Furthermore, absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions can be performed in silico to assess the drug-like properties of newly designed compounds at an early stage. jneonatalsurg.com This allows researchers to prioritize the synthesis of compounds with a higher probability of success in later stages of development. Quantum-mechanical analyses can also be employed to study the electronic properties of the ligands and their preferred tautomeric forms at physiological pH, which is crucial for accurate docking calculations. nih.gov

The following table summarizes some of the key computational techniques and their applications in the study of this compound derivatives:

| Computational Technique | Application |

| Molecular Docking | Predicts binding modes and affinities of ligands to protein targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes over time. nih.gov |

| ADMET Prediction | Evaluates the pharmacokinetic and toxicity profiles of compounds. jneonatalsurg.com |

| Quantum Mechanics (QM) | Determines the electronic properties and stable tautomeric forms of molecules. nih.gov |

| In Silico Repositioning | Identifies potential new biological targets for existing scaffolds. nih.gov |

Applications in Chemical Biology as Probes for Biological Systems

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology. As chemical probes, these molecules can be used to investigate the function and regulation of specific biological pathways. By designing derivatives with high specificity for a particular target, researchers can selectively perturb its activity and observe the downstream cellular consequences.

For a compound to be an effective chemical probe, it must possess several key characteristics, including high potency, selectivity for its intended target over other related proteins, and known mechanism of action. Future research will likely focus on developing derivatives of this compound that meet these stringent criteria. This may involve the synthesis of analogs with minimal off-target effects and the thorough characterization of their biological activity.

The development of fluorescently tagged or biotinylated derivatives could also enable the visualization and isolation of the target protein from complex biological samples. Such probes are invaluable for studying protein localization, expression levels, and interaction partners. Ultimately, the use of this compound-based chemical probes will contribute to a more profound understanding of the intricate biological systems in which their targets operate.

Q & A

Basic Questions

Q. What are the standard methods for determining the crystal structure of 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one?

- Methodological Answer : X-ray crystallography using the SHELX suite (SHELXS for structure solution and SHELXL for refinement) is the gold standard. Data collection requires a single-crystal diffractometer, followed by refinement with SHELXL, incorporating hydrogen atom positioning via riding models. Visualization tools like ORTEP-3 aid in interpreting electron density maps .

Q. How can substituents be introduced to the indole ring of this compound?

- Methodological Answer : Electrophilic substitution (e.g., iodination at position 5 of the indole ring) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) are common. For example, 5-iodo-1,3-dihydroindol-2-one derivatives are synthesized via electrophilic iodination, as described for structurally similar compounds .

Q. What spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer : Use - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies the carbonyl group (C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves absolute configuration .

Advanced Research Questions

Q. How can electron density ambiguities in the oxazolyl moiety be resolved during crystallographic refinement?

- Methodological Answer : Apply SHELXL’s restraints (e.g., DFIX, FLAT) to stabilize bond lengths and angles. For twinned crystals, use SHELXD to identify twin laws. High-resolution data (≤ 0.8 Å) combined with disorder modeling (e.g., PART instructions) improves refinement of dynamic oxazolyl groups .

Q. What strategies optimize pharmacokinetic properties of this compound derivatives for CNS penetration?

- Methodological Answer : Introduce substituents that enable dual clearance pathways (e.g., CYP3A4 oxidation and glucuronidation) to reduce drug-drug interaction risks. Adjust lipophilicity (logP ~2–3) via substituent engineering (e.g., trifluoromethyl groups) to enhance blood-brain barrier permeability. Validate with in vitro microsomal stability assays and P-gp efflux studies .

Q. How to design this compound analogs for selective kinase inhibition?

- Methodological Answer : Perform molecular docking (e.g., MOE software) to predict binding interactions with kinase ATP pockets. Modify oxazole substituents (e.g., pyridinyl or benzimidazolyl groups) to enhance selectivity. Validate via enzyme inhibition assays (IC) and crystallographic studies of ligand-receptor complexes .

Q. What synthetic routes address regioselectivity challenges in oxadiazole-indole hybrid synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.